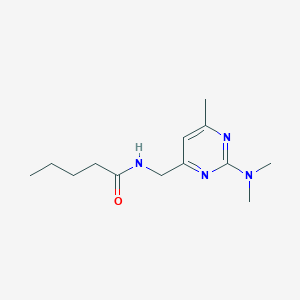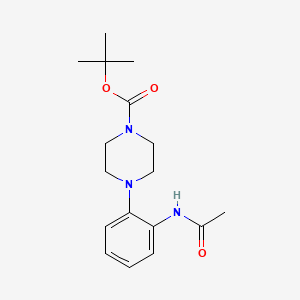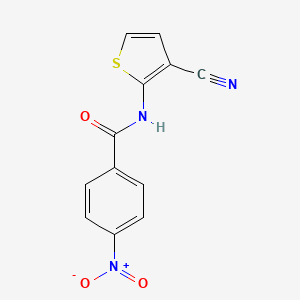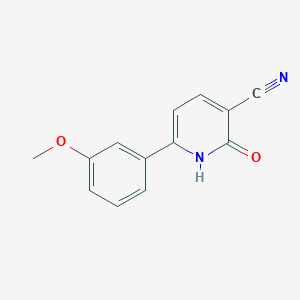
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H25FN4O5S and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Studies
A series of amide derivatives of quinolone, which include structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating a broad spectrum of potential antimicrobial application. The incorporation of different substituents at specific positions on the quinolone backbone, such as fluorophenyl piperazine and morpholinosulfonyl groups, plays a crucial role in determining the antimicrobial efficacy of these compounds (Patel, Patel, & Chauhan, 2007).
Anticancer Research
The modification of quinolone derivatives by introducing various substituents, including the fluorophenyl and morpholinosulfonyl groups, has also been explored for anticancer applications. Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process in cancer cell division, showing potential as anticancer agents. The cytotoxic activity of these compounds has been tested against several cancer cell lines, with some derivatives exhibiting promising results in inhibiting cancer cell growth and affecting the cell cycle, particularly in leukemia cells (Řehulka et al., 2020).
Novel Syntheses and Characterization
Research has also focused on the novel synthesis of quinolone derivatives, including methods for introducing the specified substituents to create compounds with potential antimicrobial and anticancer activities. These studies provide valuable insights into the chemical properties and structural characterizations of these compounds, laying the groundwork for further exploration of their therapeutic potential (Babu, Srinivasulu, & Kotakadi, 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one' involves the reaction of 4-(2-fluorophenyl)piperazine-1-carboxylic acid with 2-chloro-6-(morpholinosulfonyl)quinoline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(2-fluorophenyl)piperazine-1-carboxylic acid", "2-chloro-6-(morpholinosulfonyl)quinoline", "Coupling agent (e.g. EDC, HOBt, DIC)" ], "Reaction": [ "Step 1: Activation of 4-(2-fluorophenyl)piperazine-1-carboxylic acid with a coupling agent (e.g. EDC, HOBt, DIC)", "Step 2: Addition of 2-chloro-6-(morpholinosulfonyl)quinoline to the activated carboxylic acid", "Step 3: Removal of the protecting group from the piperazine nitrogen to form the final product" ] } | |
| 688750-30-3 | |
Molecular Formula |
C24H25FN4O5S |
Molecular Weight |
500.55 |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25FN4O5S/c25-20-3-1-2-4-22(20)27-7-9-28(10-8-27)24(31)19-16-26-21-6-5-17(15-18(21)23(19)30)35(32,33)29-11-13-34-14-12-29/h1-6,15-16H,7-14H2,(H,26,30) |
InChI Key |
YBWJZGOCNUWMEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)




![methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate](/img/structure/B2571828.png)

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)
![Bicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B2571831.png)

![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)
